3,3,3-Triphenylpropionic acid CAS number 900-91-4
3,3,3-Triphenylpropionic acid CAS number 900-91-4
An In-Depth Technical Guide to 3,3,3-Triphenylpropionic Acid (CAS 900-91-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3,3,3-Triphenylpropionic acid (CAS 900-91-4), also known as Tritylacetic acid, is a sterically hindered carboxylic acid featuring a triphenylmethyl (trityl) group. This structural motif imparts unique chemical properties, making it a valuable intermediate in various fields of chemical and pharmaceutical research. Its bulky, hydrophobic nature and the reactivity of its carboxylic acid function allow for its use as a building block in complex organic synthesis, a scaffold for pharmaceutical agents, and a component in materials science. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, thorough spectroscopic characterization, and a discussion of its current and potential applications.
Core Chemical and Physical Properties
3,3,3-Triphenylpropionic acid is typically a white to slightly yellow crystalline solid at room temperature.[1][2] The defining feature of its structure is the quaternary carbon atom bonded to three phenyl rings and a methylene-carboxyl group. This trityl group creates significant steric hindrance, which influences the molecule's reactivity and physical properties. It is sparingly soluble in water but demonstrates greater solubility in organic solvents such as ethanol and acetone.[1]
| Property | Value | Reference(s) |
| CAS Number | 900-91-4 | [3] |
| Molecular Formula | C₂₁H₁₈O₂ | [1] |
| Molecular Weight | 302.37 g/mol | |
| Appearance | White to slightly yellow crystalline powder | [1][2] |
| Melting Point | 180-182 °C | [2][4] |
| Boiling Point (Predicted) | 433.6±14.0 °C | [2] |
| Density (Predicted) | 1.161±0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.25±0.10 | [2] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone | [1] |
| Synonyms | 3,3,3-Triphenylpropanoic acid, Tritylacetic acid, 2-Tritylacetic acid | [1][3][5] |
Synthesis and Purification: A Practical Approach
The most common and direct synthesis of 3,3,3-Triphenylpropionic acid involves the reaction of triphenylcarbinol (triphenylmethanol) with malonic acid.[6] This reaction is a variation of the Knoevenagel condensation followed by decarboxylation, driven by heat.
Causality in Synthesis Design:
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Reactants: Triphenylcarbinol serves as the source of the stable trityl carbocation intermediate under acidic, high-temperature conditions. Malonic acid acts as the nucleophile and, crucially, its structure allows for a facile decarboxylation step after the initial condensation.
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Temperature: A high temperature (typically ~170 °C) is required to drive the dehydration of triphenylcarbinol to form the trityl cation and to facilitate the subsequent decarboxylation of the malonic acid adduct.[6]
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Stoichiometry: An excess of malonic acid is often used to ensure the complete conversion of the triphenylcarbinol.[6]
Caption: Key spectroscopic signatures for the characterization of the title compound.
| Technique | Key Feature(s) | Expected Range / Value |
| ¹H NMR | Aromatic Protons (m) Methylene Protons (-CH₂-) (s) Carboxyl Proton (-OH) (s, broad) | ~7.1-7.4 ppm ~3.5 ppm ~11-12 ppm (variable) |
| ¹³C NMR | Carboxyl Carbon (C=O) Quaternary Carbon (C(Ph)₃) Methylene Carbon (-CH₂-) Aromatic Carbons | ~175-180 ppm ~60-65 ppm ~40-45 ppm ~125-145 ppm |
| FTIR (KBr) | O-H stretch (broad) C=O stretch Aromatic C-H stretch | 2500-3300 cm⁻¹ ~1700 cm⁻¹ ~3000-3100 cm⁻¹ |
| Mass Spec | Trityl Cation Fragment [(C₆H₅)₃C]⁺ | m/z = 243 |
Note: NMR chemical shifts are approximate and can vary based on the solvent used.
Applications in Research and Drug Development
The unique structure of 3,3,3-Triphenylpropionic acid makes it a versatile tool for chemists.
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Pharmaceutical Intermediate: The compound serves as a key starting material or intermediate in the synthesis of more complex molecules. [2][7]Its bulky trityl group can be used to introduce steric hindrance, which can modulate the pharmacological activity of a drug candidate by influencing its binding to a biological target.
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Organic Synthesis: It is used as a building block for various chemical transformations. The carboxylic acid handle allows for standard reactions like esterification and amidation. [1]Furthermore, the entire molecule has been used in the preparation of specialized silane reagents. Its reaction with lead tetraacetate has also been a subject of investigation, demonstrating unique reactivity. [2]* Enzyme Inhibition Research: Due to its structural similarity to other phenylalkanoic acids, it holds potential in the rational design of enzyme inhibitors. [7]The three-dimensional arrangement of the phenyl groups can be exploited to achieve specific interactions within an enzyme's active site.
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Asymmetric Synthesis: The molecule has been noted for its potential application as a chiral auxiliary, which can help control the stereochemical outcome of a reaction. [1]
Safety and Handling
Proper handling of 3,3,3-Triphenylpropionic acid is essential in a laboratory setting.
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Hazards: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [5][8]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat. [9]When handling the powder, use a dust mask (e.g., N95) or work in a well-ventilated area or fume hood to avoid inhalation. [9]* Handling: Avoid generating dust. [9]Wash hands thoroughly after handling. Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents. [8]* First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. [8]If inhaled, move the person to fresh air. [10]Seek medical attention if irritation persists. [8]
References
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PrepChem. (n.d.). Synthesis of 3,3,3-triphenylpropionic acid. Retrieved from PrepChem.com. [Link]
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PubChem. (n.d.). 3,3,3-Triphenylpropionic Acid. Retrieved from PubChem, National Center for Biotechnology Information. [Link]
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NIST. (n.d.). 3,3,3-Triphenylpropionic acid. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [Link]
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ChemWhat. (n.d.). 3,3,3-Triphenylpropionic acid CAS#: 900-91-4. Retrieved from ChemWhat. [Link]
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SpectraBase. (n.d.). 3,3,3-Triphenylpropionic acid [FTIR]. Retrieved from SpectraBase. [Link]
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MySkinRecipes. (n.d.). 3,3,3-Triphenylpropionic acid. Retrieved from MySkinRecipes. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from Cole-Parmer. [Link]
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AHH Chemical. (n.d.). Safety Data Sheets. Retrieved from AHH Chemical. [Link]
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